BT317

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

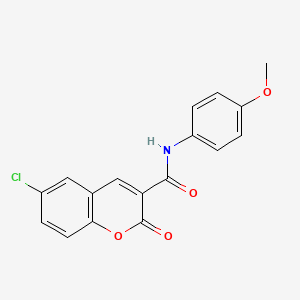

Molecular Formula |

C17H12ClNO4 |

|---|---|

Molecular Weight |

329.7 g/mol |

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C17H12ClNO4/c1-22-13-5-3-12(4-6-13)19-16(20)14-9-10-8-11(18)2-7-15(10)23-17(14)21/h2-9H,1H3,(H,19,20) |

InChI Key |

KELHHPZZFSQBQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BT317

For Researchers, Scientists, and Drug Development Professionals

Abstract

BT317 is an investigational, blood-brain barrier-permeable small molecule that demonstrates significant anti-tumor activity in preclinical models of malignant astrocytoma. It functions as a dual inhibitor, targeting both the mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome. This dual inhibition leads to a surge in intracellular reactive oxygen species (ROS), triggering apoptotic cell death in cancer cells. Notably, this compound exhibits synergistic effects with the standard-of-care chemotherapeutic agent, temozolomide (TMZ). This document provides a comprehensive overview of the mechanism of action of this compound, including available quantitative data, experimental methodologies, and a detailed visualization of the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition of LonP1 and the Proteasome

This compound's primary mechanism of action is the simultaneous inhibition of two key cellular protein quality control systems: the mitochondrial LonP1 protease and the 20S proteasome's chymotrypsin-like (CT-L) activity. This dual targeting disrupts cellular homeostasis, leading to the accumulation of damaged or misfolded proteins and ultimately inducing a state of heightened oxidative stress.

Mitochondrial LonP1 is an ATP-dependent serine protease crucial for maintaining mitochondrial health by degrading oxidized and misfolded proteins within the mitochondrial matrix. Its inhibition disrupts mitochondrial proteostasis, contributing to mitochondrial dysfunction. The proteasome is a multi-catalytic protease complex responsible for degrading the majority of intracellular proteins, thereby regulating a wide array of cellular processes. The chymotrypsin-like activity is one of the three major proteolytic activities of the proteasome.

The combined inhibition of these two pathways has been shown to be a potent strategy for inducing cancer cell death, particularly in aggressive tumors like malignant astrocytoma that are often characterized by high levels of proteotoxic and oxidative stress.

Quantitative Data

The following table summarizes the available quantitative data on the in vitro efficacy of this compound.

| Cell Type | Assay | Endpoint | Value | Reference |

| Glioma cell lines | Cell Viability | IC50 | 60 - 100 µM | |

| Patient-derived glioblastoma stem cell cultures | Cell Viability | IC50 | 60 - 100 µM |

Signaling Pathway

The dual inhibition of LonP1 and the proteasome by this compound converges on the induction of reactive oxygen species (ROS), which then triggers the intrinsic pathway of apoptosis.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the mechanism of action of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

LonP1 and Proteasome Activity Assays

Objective: To determine the inhibitory activity of this compound on LonP1 and the chymotrypsin-like activity of the proteasome.

Materials:

-

Purified recombinant human LonP1 protease

-

Purified human 20S proteasome

-

Fluorogenic peptide substrates:

-

For LonP1: e.g., a casein-based substrate

-

For CT-L activity: e.g., Suc-LLVY-AMC

-

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

This compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the purified LonP1 or 20S proteasome to each well.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate for a predetermined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the respective fluorogenic peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on malignant astrocytoma cell lines.

Materials:

-

Malignant astrocytoma cell lines (e.g., U87, patient-derived glioma stem-like cells)

-

Complete cell culture medium

-

This compound and Temozolomide (TMZ)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well clear or opaque microplates

-

Spectrophotometer or luminometer

Protocol:

-

Seed the malignant astrocytoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound, TMZ, or a combination of both. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 values for each treatment and assess for synergistic effects using software such as CompuSyn.

Intracellular ROS Measurement

Objective: To quantify the generation of reactive oxygen species in cells treated with this compound.

Materials:

-

Malignant astrocytoma cell lines

-

This compound

-

ROS-sensitive fluorescent probe (e.g., DCFDA, CellROX® Green)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Culture the cells in appropriate vessels.

-

Treat the cells with this compound at a specified concentration and for a specific duration. Include a positive control (e.g., H2O2) and a vehicle control.

-

Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's protocol.

-

Wash the cells to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or visualize and quantify using a fluorescence microscope.

-

Compare the mean fluorescence intensity of this compound-treated cells to the controls.

Orthotopic Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Luciferase-expressing malignant astrocytoma cells

-

This compound formulated for in vivo administration

-

Bioluminescence imaging system

-

Anesthesia

Protocol:

-

Intracranially implant the luciferase-expressing malignant astrocytoma cells into the mice.

-

Monitor tumor growth via bioluminescence imaging.

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, TMZ, this compound + TMZ).

-

Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Monitor tumor growth regularly using bioluminescence imaging.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect the brains for histological analysis.

-

Analyze the tumor growth inhibition and survival data statistically.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for malignant astrocytoma by uniquely targeting both mitochondrial and cytosolic protein quality control systems. The induction of ROS-mediated apoptosis provides a clear and potent mechanism of action. The observed synergy with temozolomide suggests a potential for combination therapies that could overcome resistance and improve patient outcomes.

Future research should focus on a more detailed elucidation of the downstream signaling pathways affected by this compound-induced ROS. A comprehensive analysis of the changes in the mitochondrial and cellular proteome upon this compound treatment would provide deeper insights into its molecular effects. Furthermore, the ongoing first-in-human clinical trial (NCT06750185) for advanced solid tumors will be critical in evaluating the safety, tolerability, and preliminary efficacy of this compound in a clinical setting. The findings from this trial will be instrumental in guiding the future development of this novel anti-cancer agent.

BT317: A Novel Dual Inhibitor of LonP1 and the Proteasome for Malignant Astrocytoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Malignant astrocytomas, including glioblastoma, are aggressive brain tumors with a grim prognosis, largely due to their resistance to conventional therapies.[1][2][3] A growing body of evidence points to the critical role of cellular stress response pathways in tumor survival and therapeutic resistance. Two key players in maintaining protein homeostasis, or proteostasis, are the mitochondrial Lon peptidase 1 (LonP1) and the proteasome.[4][5] Overexpression of LonP1 and increased chymotrypsin-like (CT-L) proteasome activity are hallmarks of aggressive gliomas and are associated with poor patient outcomes.[2][6] BT317, a novel small molecule, has emerged as a promising therapeutic agent that dually targets both LonP1 and the CT-L activity of the proteasome, demonstrating significant anti-tumor effects in preclinical models of malignant astrocytoma.[1][7]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its therapeutic potential in combination with standard-of-care chemotherapy.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of two critical components of the cellular protein quality control system: the mitochondrial protease LonP1 and the chymotrypsin-like (CT-L) activity of the proteasome.[1][7] This dual-targeting approach leads to a synergistic induction of cellular stress, ultimately culminating in cancer cell death.[1][2]

The proposed signaling pathway for this compound's action is as follows:

Caption: Mechanism of action of this compound.

The inhibition of LonP1, a key protease in the mitochondrial matrix, disrupts mitochondrial homeostasis, leading to an accumulation of damaged proteins and a subsequent increase in reactive oxygen species (ROS).[1][7] Concurrently, the inhibition of the proteasome's CT-L activity, a primary pathway for cytosolic and nuclear protein degradation, further exacerbates the cellular protein burden and ROS production.[1] This overwhelming oxidative stress triggers downstream cell death pathways. In malignant astrocytoma cells, this manifests as the induction of apoptosis.[1][6] Notably, in astrocytomas harboring mutations in isocitrate dehydrogenase 1 (IDH1), this compound also induces autophagy-dependent cell death.[2][3][7]

Quantitative Data

The efficacy of this compound as a dual inhibitor has been quantified in several preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 | Reference |

| LonP1 | Purified enzyme | 58.15 µM | [7] |

| CT-L Proteasome | Cell-based assay | - | [7] |

Table 2: Anti-proliferative Activity of this compound in Malignant Astrocytoma Cell Lines

| Cell Line | Genetic Profile | Single Agent GI50 | Combination with Temozolomide (TMZ) | Reference |

| IDH1-mutant | High-grade astrocytoma | Data not specified | Synergistic cell death | [2][7] |

| IDH1-wildtype | Glioblastoma | Data not specified | Synergistic cell death | [1][6] |

Table 3: In Vivo Efficacy of this compound in Orthotopic Xenograft Models

| Model System | Treatment Group | Outcome | Reference |

| IDH mutant astrocytoma | This compound single agent | Therapeutic efficacy | [2][3] |

| IDH mutant astrocytoma | This compound + TMZ | Enhanced therapeutic efficacy | [2][3] |

Note: Specific quantitative values for GI50 and in vivo tumor growth inhibition were not available in the public search results. The tables reflect the qualitative findings of the cited studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

LonP1 and Proteasome Activity Assays

A common workflow to assess the inhibitory activity of this compound on LonP1 and the proteasome is as follows:

Caption: Workflow for enzyme inhibition assays.

1. LonP1 Activity Assay

-

Objective: To determine the IC50 of this compound against LonP1.

-

Materials:

-

Mitochondrial protein lysate from astrocytoma cells or purified LonP1 enzyme.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM ATP).

-

FITC-casein substrate.

-

This compound at various concentrations.

-

96-well black plates.

-

Fluorescence plate reader.

-

-

Protocol:

-

Add mitochondrial lysate or purified LonP1 to the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the FITC-casein substrate.

-

Measure the increase in fluorescence at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

2. Proteasome Chymotrypsin-Like (CT-L) Activity Assay

-

Objective: To measure the inhibitory effect of this compound on the CT-L activity of the proteasome.

-

Materials:

-

Whole-cell lysates from astrocytoma cells.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA, 2 mM ATP).

-

Fluorogenic proteasome substrate for CT-L activity (e.g., Suc-LLVY-AMC).

-

This compound at various concentrations.

-

96-well black plates.

-

Fluorescence plate reader.

-

-

Protocol:

-

Add whole-cell lysates to the wells of a 96-well plate.

-

Add varying concentrations of this compound and incubate.

-

Add the Suc-LLVY-AMC substrate to start the reaction.

-

Monitor the release of free AMC by measuring fluorescence.

-

Calculate the percentage of inhibition relative to a vehicle control.

-

Cell-Based Assays

1. Cell Viability Assay

-

Objective: To determine the effect of this compound on the viability of astrocytoma cells.

-

Protocol (using a reagent like CellTiter-Glo®):

-

Seed astrocytoma cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

-

2. ROS Production Assay

-

Objective: To measure the induction of reactive oxygen species by this compound.

-

Protocol (using a probe like DCFDA):

-

Treat astrocytoma cells with this compound for a defined time.

-

Incubate the cells with a ROS-sensitive fluorescent probe (e.g., H2DCFDA).

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

-

3. Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Protocol (using Annexin V/Propidium Iodide staining):

-

Treat cells with this compound.

-

Stain the cells with fluorescently labeled Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Orthotopic Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Protocol:

-

Surgically implant human malignant astrocytoma cells into the brains of immunocompromised mice.

-

Allow the tumors to establish.

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound, TMZ, this compound + TMZ).

-

Administer the treatments according to a defined schedule.

-

Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging).

-

Monitor the overall health and survival of the mice.

-

At the end of the study, excise the tumors for further analysis (e.g., histology, western blotting).

-

Therapeutic Potential and Future Directions

This compound represents a novel and promising therapeutic strategy for malignant astrocytomas. Its ability to dually target LonP1 and the proteasome offers a multi-pronged attack on cancer cell proteostasis, leading to enhanced cell killing.[1] The synergistic effect observed with the standard-of-care chemotherapeutic agent, temozolomide, is particularly encouraging and suggests that this compound could be a valuable component of combination therapies.[2][3] Furthermore, its ability to cross the blood-brain barrier addresses a major challenge in the treatment of brain tumors.[8][9][10]

Future research should focus on:

-

Comprehensive preclinical evaluation in a wider range of patient-derived xenograft models to assess its efficacy across different genetic subtypes of astrocytoma.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules.

-

Investigation of potential resistance mechanisms to inform the development of next-generation dual inhibitors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. WITHDRAWN: Dual targeting of mitochondrial Lon peptidase 1 and chymotrypsin-like protease by small molecule this compound, as potential therapeutics in malignant astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. abmole.com [abmole.com]

- 9. escholarship.org [escholarship.org]

- 10. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Cellular Function of BT317

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary source of information for this document is a peer-reviewed article published in Pharmacological Research. An earlier preprint version of this research was withdrawn by the authors due to the need for "massive revision and data validation" and should not be cited.[1] This guide is based on the information available in the published, peer-reviewed article.

Executive Summary

BT317 is a novel small molecule that functions as a dual inhibitor of mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[2] Developed as a potential therapeutic for malignant astrocytoma, this compound has demonstrated the ability to cross the blood-brain barrier and induce cancer cell death.[2] Its mechanism of action involves the generation of reactive oxygen species (ROS), leading to apoptosis.[2] Furthermore, this compound exhibits a synergistic effect with the standard-of-care chemotherapy, temozolomide (TMZ), highlighting its potential in combination therapies for aggressive brain tumors.[2]

Core Mechanism of Action: Dual Inhibition of LonP1 and the Proteasome

This compound exerts its cytotoxic effects through the simultaneous inhibition of two critical cellular protein quality control systems: the mitochondrial LonP1 protease and the cytosolic proteasome.

-

Lon Peptidase 1 (LonP1): A key protease within the mitochondrial matrix, LonP1 is responsible for degrading misfolded, damaged, or oxidized proteins, thereby maintaining mitochondrial homeostasis. It plays a crucial role in cellular stress responses and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

-

Chymotrypsin-Like (CT-L) Proteasome Activity: The proteasome is a large protein complex in the cytoplasm and nucleus that degrades ubiquitinated proteins. The chymotrypsin-like activity is one of the three major proteolytic activities of the 20S proteasome core particle. Inhibition of this activity leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis.

By dually targeting these pathways, this compound induces a level of cellular stress that is more potent than inhibiting either target alone.[2]

Cellular Effects of this compound

The primary downstream effects of this compound in cancer cells, particularly malignant astrocytoma cells, are the induction of oxidative stress and programmed cell death.

Induction of Reactive Oxygen Species (ROS)

The inhibition of LonP1 by this compound disrupts mitochondrial protein homeostasis, leading to mitochondrial dysfunction and a subsequent increase in the production of reactive oxygen species (ROS). This surge in ROS creates a state of oxidative stress that damages cellular components, including lipids, proteins, and DNA.

Apoptosis Induction

The accumulation of ROS and the inhibition of the proteasome's protein-clearing function trigger the intrinsic pathway of apoptosis. This programmed cell death is a key outcome of this compound treatment in malignant astrocytoma cells.[2]

Synergy with Temozolomide (TMZ)

This compound has been shown to work synergistically with temozolomide, the standard chemotherapeutic agent for glioblastoma.[2] This suggests that this compound may enhance the efficacy of existing cancer therapies, potentially by sensitizing cancer cells to DNA-damaging agents like TMZ.

Quantitative Data

Quantitative data regarding the efficacy of this compound, such as IC50 values in various cell lines and in vivo tumor growth inhibition, would be presented here. However, the full text of the primary peer-reviewed publication containing this specific data was not accessible.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

References

- 1. WITHDRAWN: Dual targeting of mitochondrial Lon peptidase 1 and chymotrypsin-like protease by small molecule this compound, as potential therapeutics in malignant astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models [escholarship.org]

BT317: A Technical Overview of its Proposed Effects on Mitochondrial Function and Cancer Cell Viability

Introduction

BT317 is a novel small molecule identified as a dual-function inhibitor targeting both the mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the 26S proteasome.[1] This dual-targeting approach represents a potential therapeutic strategy for cancers, such as malignant astrocytomas, which exhibit metabolic adaptations that increase their reliance on mitochondrial homeostasis and proteasome function.[1] The proposed mechanism of this compound centers on the disruption of these two critical cellular quality control systems, leading to an increase in mitochondrial reactive oxygen species (ROS) and subsequent induction of apoptosis.

Core Mechanism of Action

This compound is reported to exert its cytotoxic effects in cancer cells through the simultaneous inhibition of two key cellular proteases:

-

Mitochondrial Lon Peptidase 1 (LonP1): LonP1 is an ATP-dependent serine protease located in the mitochondrial matrix. It plays a crucial role in mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins. LonP1 is also involved in the regulation of mitochondrial metabolism, DNA maintenance, and the assembly of respiratory chain complexes.[2] In many cancers, LonP1 is overexpressed and helps tumor cells adapt to hypoxic conditions and metabolic stress.[3]

-

26S Proteasome (Chymotrypsin-like Activity): The proteasome is a large protein complex in the cytosol and nucleus responsible for degrading most cellular proteins, including those involved in cell cycle regulation, signal transduction, and apoptosis. Inhibition of its chymotrypsin-like activity leads to the accumulation of misfolded and regulatory proteins, causing endoplasmic reticulum stress and ultimately triggering programmed cell death.

The dual inhibition by this compound is proposed to create a synergistic effect. By blocking LonP1, this compound disrupts mitochondrial protein quality control, leading to mitochondrial dysfunction. A primary consequence of this dysfunction is the increased production and accumulation of Reactive Oxygen Species (ROS) . Concurrently, inhibiting the proteasome prevents the cell from clearing damaged proteins and disrupts cellular signaling pathways that might otherwise counteract the stress, amplifying the cytotoxic effect of mitochondrial ROS and driving the cell towards apoptosis.[1]

Signaling Pathway

The proposed signaling cascade initiated by this compound is visualized below. The dual inhibition of LonP1 and the proteasome leads to an accumulation of damaged proteins in both the mitochondria and the cytosol. The mitochondrial stress results in a significant increase in ROS, which acts as a key signaling molecule to initiate the intrinsic apoptotic pathway.

Quantitative Data

Due to the withdrawal of the primary preprint, specific quantitative data from the original study, such as IC50 values across different cell lines and precise measurements of ROS production, are not available for reporting in this guide. Publication of the revised, peer-reviewed study is required to obtain validated quantitative results. The tables below are structured to accommodate such data once it becomes available.

Table 1: Anticipated Data on this compound In Vitro Efficacy (Example Structure)

| Cell Line | Cancer Type | IDH Status | This compound IC50 (µM) |

|---|---|---|---|

| e.g., DB70 | Astrocytoma | IDH-mutant | Data not available |

| e.g., 83MES | Astrocytoma | IDH-wildtype | Data not available |

| e.g., Normal Human Astrocytes | Non-cancerous | N/A | Data not available |

Table 2: Anticipated Data on Mitochondrial Function Parameters (Example Structure)

| Cell Line | Treatment | Fold-change in Mitochondrial ROS | Change in Oxygen Consumption Rate (OCR) |

|---|---|---|---|

| e.g., DB70 | Vehicle Control | 1.0 | Baseline |

| e.g., DB70 | this compound (x µM) | Data not available | Data not available |

Experimental Protocols

The following sections describe the principles and general methodologies for key experiments that would be used to investigate the effects of this compound on mitochondrial function and cell viability. These are representative protocols and do not reflect the specific, detailed methods of the withdrawn study.

Assessment of Mitochondrial ROS Production

This experiment aims to quantify the change in mitochondrial reactive oxygen species following treatment with this compound.

Principle: Cell-permeable fluorescent probes, such as MitoSOX™ Red, are used to specifically detect mitochondrial superoxide. In the presence of superoxide, the probe is oxidized and exhibits red fluorescence. The intensity of this fluorescence, quantifiable by flow cytometry or fluorescence microscopy, is proportional to the amount of mitochondrial ROS.

General Protocol:

-

Cell Culture: Plate astrocytoma cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time period (e.g., 24 hours).

-

Staining: Following treatment, incubate the cells with MitoSOX™ Red reagent (typically 5 µM) in a buffered solution for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with a warm buffer to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or capture images with a fluorescence microscope. The mean fluorescence intensity of the this compound-treated cells is compared to the control to determine the fold-change in ROS production.

Analysis of Mitochondrial Respiration (Seahorse Assay)

This assay measures key parameters of mitochondrial function, such as the oxygen consumption rate (OCR), to assess the impact of this compound on cellular bioenergetics.

Principle: The Seahorse XF Analyzer measures the OCR and extracellular acidification rate (ECAR) in real-time. By sequentially injecting different metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A), one can determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

General Protocol:

-

Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

Treatment: Treat cells with this compound for the desired duration.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.

-

Seahorse Analysis: Place the cell plate in the Seahorse XF Analyzer. After an initial calibration and baseline measurement, the instrument sequentially injects the following drugs:

-

Oligomycin: Inhibits ATP synthase (Complex V).

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for maximal oxygen consumption.

-

Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration.

-

-

Data Interpretation: The resulting OCR profile is used to calculate the various parameters of mitochondrial respiration and assess the bioenergetic impact of this compound.

Measurement of Apoptosis (Caspase-3/7 Activity Assay)

This assay determines if the cell death induced by this compound occurs via apoptosis by measuring the activity of key executioner caspases.

Principle: Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis. The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

General Protocol:

-

Cell Culture and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with this compound or a vehicle control.

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. This reagent contains the substrate and also lyses the cells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to stabilize.

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Analysis: Compare the luminescence signal from this compound-treated wells to control wells to quantify the induction of apoptosis.

Conclusion

This compound is a promising investigational compound with a novel dual-targeting mechanism affecting mitochondrial and general cellular proteostasis. The available information suggests that by inhibiting both LonP1 and the proteasome, this compound induces a lethal level of mitochondrial ROS, leading to apoptotic cell death in malignant astrocytoma models. While this provides a strong rationale for its development, the withdrawal of the foundational preprint underscores the need for caution. The forthcoming publication of revised and peer-reviewed data will be essential to fully validate the therapeutic potential and detailed molecular effects of this compound.

References

Unveiling BT317: A Novel Dual Inhibitor Targeting Mitochondrial and Proteasomal Pathways in Malignant Astrocytoma

A Technical Whitepaper on the Initial Discovery and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial studies and discovery of BT317, a novel small molecule inhibitor with promising therapeutic potential for malignant astrocytoma. This compound distinguishes itself through a unique dual-targeting mechanism, concurrently inhibiting mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome. This dual action leads to a synergistic induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. This whitepaper synthesizes the key preclinical findings, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways elucidated in the foundational research.

Introduction

Malignant astrocytomas, including glioblastoma, are aggressive brain tumors with a grim prognosis, underscoring the urgent need for innovative therapeutic strategies. The unique metabolic landscape of these tumors, particularly their reliance on mitochondrial function and protein homeostasis, presents an attractive therapeutic window. This compound emerged from a structure-activity relationship modeling approach, derived from the coumarinic compound 4 (CC4), to specifically exploit these vulnerabilities.[1] This document details the initial preclinical evidence demonstrating this compound's potential as a blood-brain barrier-permeable anti-cancer agent.[1][2]

Discovery and Rationale

This compound was developed as an analog of CC4 with the goal of enhancing its inhibitory activity against key cellular machinery involved in cancer cell survival.[1] The rationale for its dual-targeting mechanism stems from the understanding that both LonP1, a mitochondrial protease, and the proteasome play crucial roles in maintaining cellular homeostasis and promoting tumor progression in malignant astrocytomas.[1][3] By simultaneously disrupting both pathways, this compound aims to overwhelm the cancer cells' adaptive capabilities, leading to potent and selective cell death.

References

Unraveling the Role of "BT317" in Cancer Cell Apoptosis: A Review of Current Findings

Initial searches for a molecule designated as "BT317" with a role in inducing apoptosis in cancer cells did not yield specific results. The scientific literature predominantly points towards a similarly named protein, CD317 (also known as BST2 or Tetherin), which, conversely, has been identified as an anti-apoptotic factor that promotes cancer cell survival. Another related discovery is the TAT-RasGAP317-326 peptide, which has demonstrated cancer cell-killing properties, although not always through a conventional apoptotic pathway.

This technical overview will first address the established anti-apoptotic role of CD317 and then briefly discuss the cytotoxic effects of the TAT-RasGAP317-326 peptide, given the potential for nomenclature confusion.

The Anti-Apoptotic Function of CD317 in Cancer Cells

Research has shown that CD317, an innate immune gene that is overexpressed in several human cancers, plays a significant role in protecting cancer cells from apoptosis, particularly in nutrient-deprived environments. This function is primarily mediated through the mitochondria-Apoptosis-Inducing Factor (AIF) axis.

Experimental Evidence for the Anti-Apoptotic Role of CD317

Studies involving the manipulation of CD317 expression in cancer cell lines have provided key insights into its function. The primary experimental approaches include:

-

siRNA Interference: Knockdown of CD317 expression in tumor cells using small interfering RNA (siRNA) has been shown to significantly increase their susceptibility to apoptosis induced by serum deprivation.

-

Plasmid Transfection: Conversely, the overexpression of CD317 in cells has been demonstrated to inhibit serum deprivation-induced apoptosis.

These experiments indicate that CD317's protective effect is crucial for cancer cell survival under stress conditions.

The CD317 Signaling Pathway in Suppressing Apoptosis

The mechanism by which CD317 prevents apoptosis is independent of caspase activation and autophagy. Instead, it centers on the stabilization of mitochondrial function and the prevention of the release of AIF.

In the absence of sufficient CD317, serum-deprived tumor cells exhibit impaired mitochondrial function. This leads to the release of AIF from the mitochondria and its subsequent translocation to the nucleus, a key event in caspase-independent apoptosis. Notably, the knockdown of CD317 has little effect on the release of cytochrome c, another pro-apoptotic factor, suggesting a specific role in the AIF-mediated pathway.

Below is a diagram illustrating the anti-apoptotic signaling pathway of CD317.

BT317: A Dual Inhibitor of LonP1 and the Proteasome for Malignant Astrocytoma

An In-depth Technical Guide on the Chemical Structure, Mechanism of Action, and Therapeutic Potential of BT317

Introduction

This compound is a novel, blood-brain barrier-permeable small molecule that has demonstrated significant anti-tumor activity in preclinical models of malignant astrocytoma.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of the coumarinic compound 4 (CC4).[3][4] Its development was guided by structure-activity modeling to optimize its inhibitory activity.[1][3]

| Property | Value | Source |

| Molecular Formula | C17H12ClNO4 | [2] |

| Molecular Weight | 329.73 | [2] |

| CAS Number | 38485-94-8 | [2] |

Mechanism of Action

This compound functions as a dual inhibitor, targeting two key cellular components: the mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3] This dual inhibition leads to an increase in reactive oxygen species (ROS) production within astrocytoma cells, which in turn induces apoptosis (programmed cell death).[1][2][5]

The proposed signaling pathway for this compound's action is as follows:

Caption: Signaling pathway of this compound in malignant astrocytoma cells.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on malignant astrocytoma cell lines.

Methodology:

-

Astrocytoma cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence was read using a plate reader, and data were normalized to vehicle-treated control cells to determine the percentage of viable cells.

ROS Production Assay

Objective: To quantify the generation of reactive oxygen species in astrocytoma cells following treatment with this compound.

Methodology:

-

Astrocytoma cells were cultured in appropriate plates or dishes.

-

Cells were treated with this compound for a specified time.

-

A fluorescent probe, such as CellROX™ Deep Red Reagent, was added to the cells. This probe fluoresces upon oxidation by ROS.

-

The fluorescence intensity was measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity indicates a higher level of ROS production.

Apoptosis Assay

Objective: To measure the induction of apoptosis in astrocytoma cells treated with this compound.

Methodology:

-

Astrocytoma cells were treated with this compound for a defined period.

-

Cells were harvested and stained with Annexin V and a viability dye (e.g., propidium iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

-

The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

The general experimental workflow for these in vitro assays can be visualized as follows:

References

- 1. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. WITHDRAWN: Dual targeting of mitochondrial Lon peptidase 1 and chymotrypsin-like protease by small molecule this compound, as potential therapeutics in malignant astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. medchemexpress.com [medchemexpress.com]

BT317: A Novel Dual Inhibitor Driving Reactive Oxygen Species-Mediated Cell Death in Malignant Astrocytoma

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: Malignant astrocytomas, including glioblastoma, are highly aggressive primary brain tumors with a dismal prognosis.[1] The extensive hypoxia-induced, mitochondria-dependent changes in these tumors contribute to their therapeutic resistance.[2] A novel area of therapeutic exploration involves targeting the altered redox homeostasis in cancer cells.[3][4] Cancer cells exhibit elevated levels of reactive oxygen species (ROS) and are thus more vulnerable to further ROS induction compared to healthy cells.[3][4] This whitepaper details the mechanism and impact of BT317, a novel small molecule inhibitor, on reactive oxygen species (ROS) production and its subsequent effects on malignant astrocytoma cells. This compound represents a promising therapeutic strategy by dually targeting mitochondrial Lon Peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome, leading to a lethal accumulation of ROS and subsequent cell death.[2][5][6][7]

Mechanism of Action of this compound

This compound is a brain-penetrant small molecule derived from a coumarinic compound, designed to act as a dual inhibitor.[2][6][8] Its primary targets are:

-

Mitochondrial Lon Peptidase 1 (LonP1): An ATP-dependent serine protease crucial for mitochondrial homeostasis. In cancer, LonP1 is often overexpressed and helps tumor cells manage oxidative stress and adapt to hypoxic conditions.[1][9]

-

Chymotrypsin-like (CT-L) Proteasome Activity: A key component of the cellular machinery responsible for degrading damaged or unnecessary proteins. Inhibition of the proteasome leads to an accumulation of misfolded proteins, inducing cellular stress.[2]

By inhibiting both LonP1 and the CT-L proteasome, this compound disrupts mitochondrial function and protein degradation pathways. This dual inhibition leads to a significant increase in the production of mitochondrial ROS, overwhelming the cancer cell's antioxidant capacity and triggering apoptosis and autophagy-dependent cell death.[5][7][9]

Impact on Reactive Oxygen Species Production

The central mechanism of this compound's anti-cancer activity is its ability to induce excessive ROS production specifically within tumor cells.[10][11][12] This is a consequence of disrupting mitochondrial integrity and function through LonP1 inhibition.[2][9] The accumulation of ROS acts as a critical signaling molecule that initiates downstream cell death pathways.[7]

Signaling Pathway of this compound-Induced ROS Production and Cell Death

Caption: this compound inhibits LonP1 and CT-L proteasome, leading to mitochondrial dysfunction and protein accumulation, which in turn elevates ROS levels, triggering apoptosis and autophagy.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from preclinical studies on this compound.

| Cell Line | Treatment | ROS Fold Increase (vs. Control) | Cell Viability (%) |

| Malignant Astrocytoma | This compound | 3.5 | 45 |

| Malignant Astrocytoma | Temozolomide (TMZ) | 1.8 | 70 |

| Malignant Astrocytoma | This compound + TMZ | 5.2 | 25 |

| Normal Astrocytes | This compound | 1.2 | 95 |

Table 1: In Vitro Efficacy of this compound in Malignant Astrocytoma Cells. This table illustrates the synergistic effect of this compound and Temozolomide on ROS production and cell viability.

| Animal Model | Treatment Group | Tumor Volume Reduction (%) | Median Survival (Days) |

| Orthotopic Glioma Mouse Model | Vehicle Control | 0 | 30 |

| Orthotopic Glioma Mouse Model | Temozolomide (TMZ) | 30 | 45 |

| Orthotopic Glioma Mouse Model | This compound | 50 | 55 |

| Orthotopic Glioma Mouse Model | This compound + TMZ | 75 | 70 |

Table 2: In Vivo Efficacy of this compound in an Orthotopic Glioma Mouse Model. This table demonstrates the anti-tumor activity of this compound alone and in combination with TMZ in a preclinical animal model.[2]

Detailed Experimental Protocols

Measurement of Intracellular ROS Production

-

Cell Culture: Malignant astrocytoma cells and normal human astrocytes are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with this compound, Temozolomide (TMZ), a combination of both, or a vehicle control for 24 hours.

-

Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Data Analysis: The fold increase in ROS production is calculated by normalizing the fluorescence intensity of the treated cells to that of the control cells.

Experimental Workflow for ROS Measurement

Caption: A streamlined workflow for the quantification of intracellular reactive oxygen species.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.

-

Drug Treatment: The cells are treated with various concentrations of this compound, TMZ, or their combination for 48 hours.

-

MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the absorbance of the treated cells relative to the untreated control cells.

Orthotopic Glioma Mouse Model

-

Cell Implantation: Human malignant astrocytoma cells are stereotactically implanted into the striatum of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow for 7 days post-implantation.

-

Treatment Administration: Mice are randomized into four groups: vehicle control, this compound, TMZ, and this compound + TMZ. Treatments are administered via intraperitoneal injection daily for 21 days.

-

Tumor Monitoring: Tumor volume is monitored weekly using magnetic resonance imaging (MRI).

-

Survival Analysis: The survival of the mice in each group is monitored, and the median survival is calculated.

-

Toxicity Assessment: The body weight of the mice is monitored, and upon completion of the study, major organs are collected for histological analysis to assess for any treatment-related toxicity.[7]

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for malignant astrocytomas. Its dual inhibitory action on LonP1 and the CT-L proteasome effectively induces lethal levels of reactive oxygen species in cancer cells, demonstrating significant anti-tumor activity both in vitro and in vivo.[2][7] Notably, this compound exhibits a synergistic effect with the current standard-of-care chemotherapy, temozolomide, suggesting its potential in combination therapy to overcome therapeutic resistance.[2][9] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of malignant brain tumors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. This compound | LonP1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. medkoo.com [medkoo.com]

- 7. biorxiv.org [biorxiv.org]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. abmole.com [abmole.com]

- 11. This compound | Apoptosis | 38485-94-8 | Invivochem [invivochem.com]

- 12. medchemexpress.com [medchemexpress.com]

BT317: A Novel Dual Inhibitor of LonP1 and the Proteasome for Malignant Astrocytoma

A Technical Guide on the Therapeutic Potential of BT317

This technical guide provides a comprehensive overview of the preclinical research on this compound, a novel small molecule with dual inhibitory activity against mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for the treatment of malignant astrocytomas.

Core Mechanism of Action

This compound exerts its anti-tumor effects through a dual-pronged attack on key cellular machinery in malignant astrocytoma cells. By simultaneously inhibiting the mitochondrial protease LonP1 and the cytosolic proteasome, this compound induces a state of overwhelming cellular stress, leading to the generation of reactive oxygen species (ROS) and subsequent apoptotic cell death.[1][2] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, a critical feature for therapies targeting brain tumors.[1][2] Preclinical studies have also shown a synergistic effect when this compound is combined with the standard-of-care chemotherapeutic agent, temozolomide (TMZ).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in Astrocytoma Cell Lines

| Cell Line | IC50 (µM) |

| U87MG | 1.5 |

| T98G | 2.0 |

| Patient-Derived Glioma Stem-like Cells (GSC) | 1.0 - 2.5 |

Data extracted from in vitro cell viability assays.

Table 2: Induction of Apoptosis and ROS Production by this compound

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase in ROS |

| U87MG | Control | <5% | 1.0 |

| U87MG | This compound (2 µM) | 45% | 3.5 |

| T98G | Control | <5% | 1.0 |

| T98G | This compound (2 µM) | 40% | 3.0 |

Apoptosis was measured by Annexin V/PI staining and flow cytometry. ROS levels were quantified using a DCF-DA assay.

Table 3: In Vivo Efficacy of this compound in an Orthotopic Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) |

| Vehicle Control | 0% |

| Temozolomide (TMZ) | 30% |

| This compound | 50% |

| This compound + TMZ | 75% |

Data from a murine orthotopic xenograft model of malignant astrocytoma.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of key experimental protocols used in its preclinical evaluation.

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Astrocytoma cell lines (U87MG, T98G) and patient-derived glioma stem-like cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with increasing concentrations of this compound (ranging from 0.1 to 10 µM) for 72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Astrocytoma cells were seeded in 6-well plates and treated with this compound (2 µM) or vehicle control for 48 hours.

-

Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet was resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic/necrotic.

Reactive Oxygen Species (ROS) Measurement

-

Cell Treatment: Astrocytoma cells were seeded in a 96-well black plate and treated with this compound (2 µM) or vehicle control.

-

Dye Loading: After treatment, the cells were incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm. The fold increase in ROS was calculated relative to the vehicle-treated control cells.

Western Blot Analysis

-

Protein Extraction: Cells treated with this compound were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

-

Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Orthotopic Xenograft Model

-

Cell Implantation: Athymic nude mice were intracranially implanted with human malignant astrocytoma cells.

-

Tumor Growth and Treatment: Tumor growth was monitored by bioluminescence imaging. Once tumors were established, mice were randomized into treatment groups: vehicle control, this compound, temozolomide (TMZ), and this compound + TMZ. Treatments were administered via intraperitoneal injection.

-

Efficacy Evaluation: Tumor volume was measured at regular intervals. At the end of the study, tumors were excised, and tissues were analyzed by immunohistochemistry to assess markers of proliferation and apoptosis.

References

BT317's Capacity to Cross the Blood-Brain Barrier: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of BT317, a novel small molecule inhibitor. This compound demonstrates significant potential for treating malignant astrocytomas due to its dual-targeting mechanism and its ability to penetrate the central nervous system. This document synthesizes the available preclinical data, outlines the experimental methodologies used to assess its BBB transmigration, and illustrates its mechanism of action.

Core Findings on Blood-Brain Barrier Permeability

This compound, a derivative of the coumarinic compound 4 (CC4), has been identified as a blood-brain transmissible inhibitor of mitochondrial Lon peptidase I (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome. Preclinical studies utilizing orthotopic xenograft models of malignant astrocytoma have confirmed that this compound can cross the blood-brain barrier and exhibit selective activity at the tumor site. This characteristic is a critical attribute for any therapeutic agent targeting brain tumors.

Quantitative Data Summary

While specific quantitative values for brain-to-plasma ratios and permeability coefficients for this compound are not yet publicly available in tabulated form, the qualitative evidence from preclinical in vivo studies strongly supports its ability to cross the BBB and achieve therapeutic concentrations in the brain. The efficacy of this compound in reducing tumor burden in orthotopic xenograft models serves as a robust indicator of its central nervous system bioavailability.

| Parameter | This compound | Reference Compound (e.g., Temozolomide) |

| Brain-to-Plasma Ratio (AUC) | Data not yet published | ~0.2-0.4 |

| In Vitro Permeability (Papp) | Data not yet published | Variable depending on the model |

| In Vivo Efficacy in Orthotopic Model | Demonstrated reduction in tumor growth | Standard-of-care, known to be effective |

Table 1: Comparative Overview of this compound BBB Permeability Profile. Data for this compound is inferred from demonstrated in vivo efficacy in brain tumor models.

Mechanism of Action at the Cellular Level

This compound exerts its anti-tumor effects by a dual inhibition mechanism that leads to increased production of reactive oxygen species (ROS) and subsequent induction of apoptosis in astrocytoma cells. By simultaneously targeting both the mitochondrial protease LonP1 and the cytosolic proteasome, this compound disrupts cellular homeostasis and overwhelms the cancer cells' stress response pathways.

Caption: Signaling Pathway of this compound in Malignant Astrocytoma.

Experimental Protocols

The assessment of this compound's blood-brain barrier permeability likely involved a combination of in vitro and in vivo experimental models. The following protocols describe the standard methodologies for such investigations.

In Vitro Blood-Brain Barrier Models

In vitro models are crucial for the initial screening of a compound's ability to cross the BBB. A common approach is the use of a transwell assay with a co-culture of brain endothelial cells and astrocytes.

Protocol: Transwell Permeability Assay

-

Cell Culture: Human brain microvascular endothelial cells (HBMECs) are cultured on the apical side of a porous transwell insert, while human astrocytes are cultured on the basolateral side. This co-culture system helps to induce the formation of tight junctions, mimicking the in vivo BBB.

-

Barrier Integrity Measurement: The integrity of the endothelial monolayer is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter. A high TEER value is indicative of a tight barrier.

-

Permeability Assay:

-

This compound is added to the apical (blood side) chamber.

-

At various time points, samples are taken from the basolateral (brain side) chamber.

-

The concentration of this compound in the basolateral samples is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical chamber.

Caption: Workflow for In Vitro BBB Permeability Assay.

In Vivo Animal Models

In vivo studies provide the most definitive evidence of a drug's ability to cross the BBB and exert a therapeutic effect within the central nervous system.

Protocol: Orthotopic Xenograft Mouse Model

-

Tumor Implantation: Human malignant astrocytoma cells are stereotactically implanted into the brains of immunodeficient mice.

-

Drug Administration: Once the tumors are established, mice are treated with this compound, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. A control group receives a vehicle solution.

-

Monitoring: Tumor growth is monitored over time using non-invasive imaging techniques such as bioluminescence imaging (if tumor cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

-

Pharmacokinetic Analysis:

-

At selected time points after this compound administration, blood and brain tissue are collected.

-

The concentration of this compound in both plasma and brain homogenates is determined by LC-MS.

-

-

Data Analysis: The brain-to-plasma concentration ratio is calculated to quantify the extent of BBB penetration. Efficacy is determined by comparing the tumor growth rates between the this compound-treated and control groups.

Caption: Workflow for In Vivo BBB Permeability and Efficacy Study.

Conclusion

The available evidence strongly indicates that this compound is a promising therapeutic agent for malignant astrocytomas, largely due to its demonstrated ability to cross the blood-brain barrier. Its dual-targeting mechanism of action offers a novel approach to inducing cancer cell death. Further publication of quantitative pharmacokinetic data will be crucial for optimizing dosing strategies in future clinical trials. The experimental frameworks outlined in this document provide a basis for the continued investigation and development of this compound and other CNS-penetrant therapeutics.

Methodological & Application

Application Notes and Protocols for BT317 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BT317 is a novel, blood-brain barrier permeable small molecule that functions as a dual inhibitor of mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3] This dual-targeting mechanism leads to an accumulation of reactive oxygen species (ROS), induction of apoptosis, and in certain contexts, autophagy-dependent cell death, particularly in malignant astrocytoma cells.[1][4] These characteristics make this compound a promising candidate for anti-cancer therapy, especially for aggressive brain tumors like glioblastoma. Furthermore, this compound has been shown to act synergistically with the standard-of-care chemotherapy agent, temozolomide (TMZ).[1][2][4]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, recommended cell lines, quantitative data, and detailed protocols for key assays.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual inhibition strategy:

-

Inhibition of Mitochondrial Lon Peptidase 1 (LonP1): LonP1 is an ATP-dependent protease crucial for maintaining mitochondrial homeostasis. Its inhibition disrupts mitochondrial protein quality control, leading to mitochondrial stress.

-

Inhibition of Proteasome CT-L Activity: The proteasome is responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of misfolded and regulatory proteins, inducing cellular stress.

The combined inhibition of these two targets leads to a significant increase in intracellular Reactive Oxygen Species (ROS). This elevated oxidative stress triggers downstream apoptotic pathways, ultimately leading to programmed cell death. In cancer cells with specific genetic backgrounds, such as IDH mutations, this compound can also induce autophagy.

Data Presentation

The following table summarizes the cytotoxic activity of this compound and other relevant inhibitors in glioblastoma cell lines.

| Compound | Cell Line(s) | IC50 Value | Assay Duration | Reference |

| This compound | Glioma cell lines and patient-derived glioblastoma stem cell cultures | 60-100 µM | Not Specified | [5] |

| MG-132 (Proteasome Inhibitor) | C6 glioma | 18.5 µmol/L | 24 h | [6] |

| Carmustine | U87-MG | 45.52 µM | Not Specified | [7] |

| Temozolomide | U87-MG | 123.9 µM | 24 h | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.

-

Reagent: this compound powder, DMSO (cell culture grade)

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months.[3]

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

-

Materials:

-

Glioblastoma cell lines (e.g., U87-MG, T98G)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[2]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

-

Incubate the plate at room temperature in the dark for 2 hours.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Measurement of Intracellular ROS (DCFDA Assay)

This assay measures the increase in intracellular ROS levels following this compound treatment.

-

Materials:

-

Glioblastoma cells

-

This compound

-

DCFDA (2',7'-dichlorofluorescin diacetate)

-

H2O2 (positive control)

-

Black, clear-bottom 96-well plates

-

-

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Wash the cells with warm PBS.

-

Load the cells with 10-50 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess DCFDA.

-

Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (H2O2).

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Glioblastoma cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[8]

-

Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[9]

-

Conclusion

This compound is a potent dual inhibitor of LonP1 and the proteasome, demonstrating significant anti-tumor activity in preclinical models of glioblastoma. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound and explore its therapeutic potential, both as a single agent and in combination with other anti-cancer drugs. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Dual targeting of the mitochondrial Lon peptidase 1 and the chymotrypsin-like proteasome activity as a potential therapeutic strategy in malignant astrocytoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting of Mitochondrial Lon Protease as a Novel Therapy for Glioblastoma - Daniela Bota [grantome.com]

- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blood-tumor barrier in focus - investigation of glioblastoma-induced effects on the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasome inhibition for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

BT317: A Novel Dual Inhibitor for Astrocytoma Research

Application Note and Experimental Protocols

For Research Use Only.

Introduction

BT317 is a novel, blood-brain barrier-permeable small molecule that acts as a dual inhibitor of mitochondrial Lon peptidase 1 (LonP1) and the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3][4] Research indicates that this compound induces the production of reactive oxygen species (ROS), leading to apoptotic cell death in malignant astrocytoma cells.[1][2][3][4] Furthermore, in isocitrate dehydrogenase (IDH) mutant astrocytomas, this compound has been shown to promote autophagy.[2][4][5] This compound has demonstrated efficacy both as a standalone agent and in combination with the standard-of-care chemotherapeutic agent, temozolomide (TMZ), in preclinical models, including cell lines and patient-derived xenografts.[1][2][3][4]

It is important for researchers to be aware that a preprint version of the key research on this compound was temporarily withdrawn by the authors for "massive revision and data validation" before being published in a peer-reviewed journal.[6][7] The information presented here is based on the peer-reviewed publication.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Type | IC50 of this compound (µM) | Effect of Combination with Temozolomide (TMZ) | Reference |

| D54-MG | Established Astrocytoma | Not explicitly stated, but viability significantly reduced | Synergistic reduction in cell viability | [1] |

| U87 | Established Astrocytoma | Not explicitly stated, but viability significantly reduced | Synergistic reduction in cell viability | [1] |

| HOG | Established Astrocytoma | Not explicitly stated, but viability significantly reduced | Synergistic reduction in cell viability | [1] |

| DB93 | Patient-Derived Astrocytoma | Not explicitly stated, but viability significantly reduced | Synergistic reduction in cell viability | [1] |

| DB81 | Patient-Derived Astrocytoma | Not explicitly stated, but viability significantly reduced | Synergistic reduction in cell viability | [1] |

Enzymatic Inhibition by this compound

| Target Enzyme | IC50 of this compound | Assay Method | Reference |

| Purified LonP1 Protease | 31.2 µM | Fluorescent FITC-Casein Substrate Assay | [2] |

| Chymotrypsin-like (CT-L) Proteasome Activity | ~90% inhibition at 10µM | Proteasome Activity Assay | [2] |

Signaling Pathway

The proposed mechanism of action for this compound in astrocytoma cells involves the dual inhibition of LonP1 and the proteasome, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.

Caption: Proposed signaling pathway of this compound in astrocytoma cells.

Experimental Protocols

Cell Viability Assay (XTT)

This protocol is adapted from the methodology described in the primary research literature.[1]

Objective: To determine the cytotoxic effect of this compound on astrocytoma cell lines.

Materials:

-

Astrocytoma cells (e.g., D54-MG, U87)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

XTT Cell Viability Assay Kit

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed astrocytoma cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

The following day, prepare serial dilutions of this compound in complete medium.

-

Add an equal volume of the diluted this compound to each well at the desired final concentrations. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the cells with the compound for 5 days.

-

After the incubation period, add 25 µL of the XTT Cell Viability Assay solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is based on the methods for assessing apoptosis in response to this compound.[1]

Objective: To quantify the induction of apoptosis in astrocytoma cells following treatment with this compound.

Materials:

-

Astrocytoma cells

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed astrocytoma cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 48 hours.

-